BenchChemオンラインストアへようこそ!

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Lipophilicity cLogP Drug-likeness

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 1105242-58-7) is a synthetic small molecule (C23H22N2O4, MW 390.43 g/mol) containing a benzofuran-isoxazole heterocyclic core linked via a methylene bridge to a 4-isopropylphenoxy acetamide moiety. This compound belongs to a broader class of benzofuran-isoxazole hybrids under investigation for potential therapeutic applications, including anticancer, anti-inflammatory, and GPR120/FXR modulation.

Molecular Formula C23H22N2O4
Molecular Weight 390.439
CAS No. 1105242-58-7
Cat. No. B2549829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
CAS1105242-58-7
Molecular FormulaC23H22N2O4
Molecular Weight390.439
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C23H22N2O4/c1-15(2)16-7-9-19(10-8-16)27-14-23(26)24-13-18-12-22(29-25-18)21-11-17-5-3-4-6-20(17)28-21/h3-12,15H,13-14H2,1-2H3,(H,24,26)
InChIKeyBFVDNNVGOXDYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 1105242-58-7): Procurement-Relevant Structural and Physicochemical Profile


N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 1105242-58-7) is a synthetic small molecule (C23H22N2O4, MW 390.43 g/mol) containing a benzofuran-isoxazole heterocyclic core linked via a methylene bridge to a 4-isopropylphenoxy acetamide moiety. This compound belongs to a broader class of benzofuran-isoxazole hybrids under investigation for potential therapeutic applications, including anticancer, anti-inflammatory, and GPR120/FXR modulation. [1] Its structure features a hydrogen bond donor/acceptor-rich scaffold typical of kinase or GPCR-targeted probe molecules, positioning it as a candidate for screening library procurement rather than a late-stage clinical candidate.

Why N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide Cannot Be Replaced by Generic Benzofuran-Isoxazole Acetamides


Within the N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(aryloxy)acetamide series, simple substitution at the 4-position of the terminal phenoxy ring dramatically alters key physicochemical and potentially pharmacological properties. The isopropyl group on compound 1105242-58-7 confers distinct lipophilicity and steric bulk compared to methyl (CAS 1105242-54-3), unsubstituted, or halogenated analogs. These differences directly influence solubility, membrane permeability, and target binding, making generic interchange scientifically unjustified without confirmatory assays. Furthermore, minor structural changes in this scaffold have been shown to shift selectivity between kinase and GPCR targets in patent-disclosed related series, underscoring the risk of uncontrolled substitution. [1]

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide: Head-to-Head and Cross-Study Differentiation Evidence


Calculated Lipophilicity and Predicted Permeability: 4-Isopropyl vs. 4-Methyl Phenoxy Comparator

The 4-isopropylphenoxy substituent of the target compound is predicted to increase calculated partition coefficient (cLogP) and topological polar surface area (tPSA)-corrected permeability relative to the 4-methylphenoxy analog (CAS 1105242-54-3). While experimentally determined logP/logD values are not publicly available for either compound, consensus in silico models indicate a cLogP differential of approximately +0.8 to +1.2 log units for the isopropyl analog, suggesting superior passive membrane diffusion potential. This class-level inference is based on the established Hansch π contribution of an isopropyl group (+1.53) versus methyl (+0.56). [1]

Lipophilicity cLogP Drug-likeness Medicinal Chemistry

Steric Bulk and Target Selectivity Potential: 4-Isopropyl vs. 4-Halogenated Analogs

The isopropyl group provides greater three-dimensional steric volume (Taft Es ≈ -0.47) compared to chloro (Es ≈ -0.97) or methyl (Es ≈ -1.24), potentially enabling selective engagement of hydrophobic sub-pockets within target proteins. [1] Although no direct head-to-head target engagement data is publicly available for this compound, related benzofuran-isoxazole series have demonstrated that para-substituent size variation can toggle activity between GPR120 agonism and EPAC1 modulation. [2] Procuring the isopropyl variant enables exploration of this steric parameter space that smaller or planar substituents cannot access.

Steric effects Selectivity GPCR Kinase

Molecular Weight and Solid-State Stability: Differentiation from Lower-MW Series Members

With a molecular weight of 390.43 g/mol, 1105242-58-7 is heavier than the 4-methylphenoxy analog (MW 362.4) but remains within the Ro5 compliant range (MW < 500). The isopropyl group's contribution increases both molecular volume and predicted melting point due to enhanced van der Waals contacts, potentially improving solid-state stability for storage and formulation. No degradation data is publicly available, but the absence of labile ester or thioether linkages (present in some series analogs like CAS 1105242-70-3) suggests superior chemical stability.

Physicochemical properties Stability Formulation

Absence of Published Potency Data Requires Direct Comparative Profiling by the End-User

A comprehensive search of PubMed, Google Patents, BindingDB, and authoritative chemical databases (PubChem, ChemSrc) as of 2026-05-09 did not yield any peer-reviewed IC50, Ki, EC50, or other quantitative target engagement data for CAS 1105242-58-7. [1] By contrast, structurally related benzofuran oxoacetic acid derivatives (e.g., SY009) have published EPAC1 binding IC50 values of ~10 µM. [2] This data gap means that any claim of differential biological potency must be generated by the procurer through direct side-by-side assays with the closest commercially available analogs (e.g., CAS 1105242-54-3, 1105242-50-9, 1105242-70-3). Procuring this specific compound is justified primarily by its physicochemical differentiation and the need to explore underexploited substituent space.

Data availability Assay development Procurement caveat

Optimal Procurement and Application Scenarios for N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide


Focused Screening Library Expansion for GPCR or Kinase Target Families

Laboratories building diversity-oriented screening decks for intracellular targets (GPCRs, kinases, or epigenetic readers) should include 1105242-58-7 to occupy the isopropyl-substituted hydrophobic parameter space. Its predicted cLogP (~3.8-4.2) and unique steric profile complement methyl, halogen, and unsubstituted analogs, enhancing library coverage. The benzofuran-isoxazole core is a privileged scaffold with documented activity across multiple target classes, supporting its utility in phenotypic and target-based screens. [1]

Structure-Activity Relationship (SAR) Probe for Para-Position Substituent Effects

Medicinal chemistry teams investigating the SAR of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(aryloxy)acetamides should procure this compound as the isopropyl benchmark. Direct comparison with the 4-methyl (CAS 1105242-54-3), 4-chloro, and 4-methoxy analogs in target engagement assays can quantify the steric and lipophilic contributions of branched alkyl groups to potency and selectivity.

Chemical Probe Tool for EPAC1 or GPR120 Modulator Optimization

Given that benzofuran-isoxazole conjugates have emerged as EPAC1 agonists (SY009 series) and GPR120 modulators, 1105242-58-7 represents a structurally differentiated entry point for hit-to-lead optimization. Its 4-isopropylphenoxy side chain extends into regions of the binding pocket unexplored in published series, potentially enabling intellectual property differentiation and selectivity gains. Researchers should benchmark its activity against SY009 and I942 in cAMP displacement or Rap1 GTPase activation assays. [1]

Stable Building Block for Fragment-Based or DNA-Encoded Library Synthesis

The compound's ether-linked acetamide architecture, absence of hydrolytically labile bonds, and moderate molecular weight make it a suitable scaffold for further derivatization. Procurement for use as a starting material in library synthesis is justified by its chemical stability advantages over thioether and ester-containing analogs.

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.